
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by the presence of a benzyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the benzylpiperidine derivative. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a monoamine releasing agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the pharmaceutical and chemical industries for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Mechanism of Action
The mechanism by which Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is crucial in its potential therapeutic applications.
Comparison with Similar Compounds
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride is compared with other similar compounds, such as 4-Benzylpiperidine and 1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
List of Similar Compounds
4-Benzylpiperidine
1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further research and development may uncover additional uses and benefits of this compound.
Properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
benzyl 2-piperidin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2;1H |
InChI Key |
ATHZZTANGSNVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
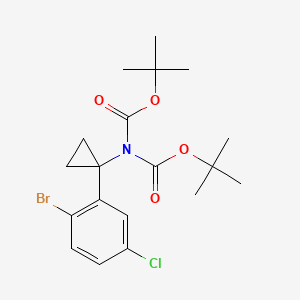
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
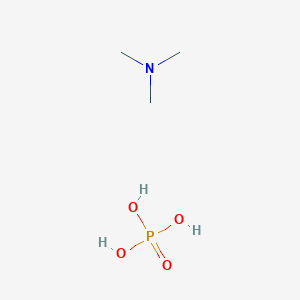
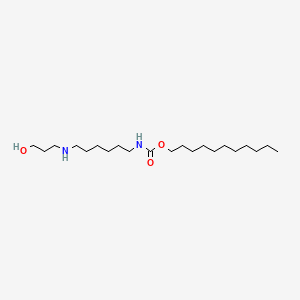
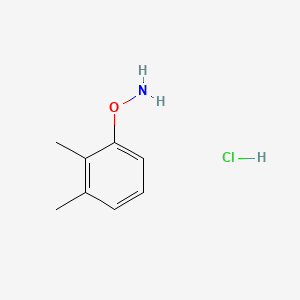



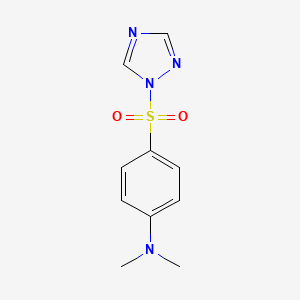
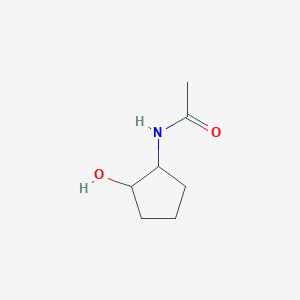

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)

